REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[CH:7]=[O:8].CC(=CC)C.C([OH:18])(C)(C)C.[O-]Cl=O.[Na+]>O>[Cl:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[C:7]([OH:18])=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CSC1C=O
|
Name
|
|
Quantity
|
296 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
via rotary evaporation
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
air dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CSC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |